(R)-2-Hydroxybutyl tosylate
Overview
Description
“®-2-Hydroxybutyl tosylate” is a compound that involves the conversion of an alcohol group into a sulfonate group such as p-toluenesulfonyl (tosyl) or methanesulfonyl (mesyl). This conversion makes the alcohol a much better leaving group .
Synthesis Analysis
The synthesis of “®-2-Hydroxybutyl tosylate” can be achieved by esterification of the corresponding alcohols with tosyl chloride . The reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Chemical Reactions Analysis
Tosylates, like “®-2-Hydroxybutyl tosylate”, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .Scientific Research Applications
Synthesis of Hypusine Reagents and Hydroxyspermidine : The chiral reagents (R)- and (S)-N-(benzyloxycarbonyl)-3,4-epoxybutylamine are important in synthesizing hypusine reagents and (R)-6- and (S)-7-hydroxyspermidine (Bergeron et al., 1999).
Abiotic Hydrolysis of Poly[(R)-3-hydroxybutyrate] : The abiotic hydrolysis in acid and base media of this compound produces 3-hydroxybutyric acid and crotonic acid, important for various chemical processes (Yu, Plackett, & Chen, 2005).
Enantiomer Separation and Synthesis of (R)-GABOB and (R)-Carnitine Hydrochloride : Lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile leads to the synthesis of these compounds in a rapid manner (Kamal, Khanna, & Krishnaji, 2007).
Preparation of Chiral Centers : (R)-4-Hydroxymethyl-2-phenyl-2-oxazoline (R)-1 was prepared from (L)-serine, and its tosylate was converted into useful starting materials for the elaboration of additional chiral centers (Dehmlow & Brüggen, 2000).
Production of (R)-2-hydroxybutyric Acid : Gluconobacter oxydans cells efficiently produce this acid from 1,2-butanediol, which is an important building block for antitumor antibiotics and biodegradable poly(2-hydroxybutyric acid) (Gao et al., 2012).
properties
IUPAC Name |
[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxybutyl tosylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.